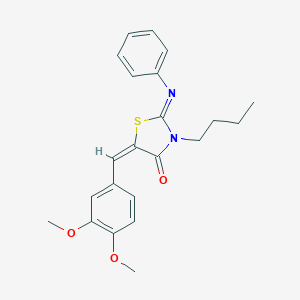![molecular formula C17H20ClNO B298948 N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B298948.png)
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide, also known as BNC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNC is a bicyclic nonene compound that has a unique structure and interesting properties, which make it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is not fully understood, but it is believed to interact with specific targets in cells and tissues. In medicine, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to form stable self-assembled monolayers by interacting with specific functional groups on surfaces.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to have various biochemical and physiological effects, depending on the application. In medicine, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to reduce inflammation and inhibit the growth of cancer cells. In material science, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to form stable monolayers on surfaces. In catalysis, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been shown to catalyze various reactions.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has several advantages for lab experiments, such as its unique structure, stability, and potential for various applications. However, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide also has limitations such as its complex synthesis process, potential toxicity, and limited availability.
将来の方向性
There are several future directions for N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide research, such as investigating its potential use in drug delivery systems, exploring its catalytic properties in various reactions, and studying its interactions with specific targets in cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide involves a multi-step process that requires specific reagents and conditions. The most commonly used method for synthesizing N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide is through the reaction of 3-chloro-4-methylphenylamine with bicyclo[6.1.0]non-4-ene-9-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
科学的研究の応用
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been extensively studied for its potential applications in various fields such as medicine, material science, and catalysis. In medicine, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been investigated for its antitumor and anti-inflammatory properties. In material science, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been studied for its ability to form self-assembled monolayers and its potential use in electronic devices. In catalysis, N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide has been investigated for its ability to catalyze various reactions such as the Diels-Alder reaction.
特性
製品名 |
N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide |
|---|---|
分子式 |
C17H20ClNO |
分子量 |
289.8 g/mol |
IUPAC名 |
(4Z)-N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide |
InChI |
InChI=1S/C17H20ClNO/c1-11-8-9-12(10-15(11)18)19-17(20)16-13-6-4-2-3-5-7-14(13)16/h2-3,8-10,13-14,16H,4-7H2,1H3,(H,19,20)/b3-2- |
InChIキー |
CJWFIZGMZALGLI-IHWYPQMZSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CC/C=C\CC3)Cl |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CCC=CCC3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2CCC=CCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)

![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298870.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)

![5-(5-{[3-Butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-2-chlorobenzoic acid](/img/structure/B298875.png)
![4-(5-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B298877.png)

![5-[(6-Methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298880.png)


![3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B298887.png)